molecular formula C8H6BrNO4 B8263254 2-Bromo-4-methoxy-5-nitrobenzaldehyde

2-Bromo-4-methoxy-5-nitrobenzaldehyde

Cat. No.: B8263254
M. Wt: 260.04 g/mol
InChI Key: ZAZHFZVRTHKCBV-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO4 It is a substituted benzaldehyde, characterized by the presence of bromine, methoxy, and nitro functional groups on the benzene ring

Scientific Research Applications

2-Bromo-4-methoxy-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-5-nitrobenzaldehyde typically involves a multi-step process. One common method includes the nitration of 4-bromo-5-methoxybenzaldehyde using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration of the benzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).

    Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin (Sn) and hydrochloric acid (HCl).

    Substitution: Organometallic reagents such as Grignard reagents or Suzuki-Miyaura coupling with boron reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-Bromo-4-methoxy-5-aminobenzaldehyde, while substitution reactions can produce a variety of substituted benzaldehydes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-5-nitrobenzaldehyde involves its interaction with various molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the bromine and methoxy groups influence its reactivity and binding affinity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitrobenzaldehyde: Similar structure but with different positions of the nitro and bromine groups.

    2-Bromo-5-methoxybenzaldehyde: Lacks the nitro group, affecting its reactivity and applications.

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of bromine and nitro groups, widely used as a flavoring agent.

Uniqueness

2-Bromo-4-methoxy-5-nitrobenzaldehyde is unique due to the combination of bromine, methoxy, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-bromo-4-methoxy-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-14-8-3-6(9)5(4-11)2-7(8)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZHFZVRTHKCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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